tert-Butyl 2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine]-1'-carboxylate hydrochloride
Overview
Description
Tert-Butyl 2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine]-1'-carboxylate hydrochloride is a useful research compound. Its molecular formula is C18H27ClN2O2 and its molecular weight is 338.9 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis Techniques : The compound has been involved in various synthesis techniques. For instance, Liu et al. (2006) discussed a high-yielding synthesis of variously substituted 2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine] using N-(2-nitrophenyl)sulfonyl as both an activating and protecting group in the Pictet–Spengler reaction (Liu, Jian, et al., 2006).
Chemical Transformations : Moskalenko and Boev (2014) described the reaction of tert-butyl-1,2,3,6-tetrahydro-4-[(trifluoromethyl)sulfonyl]pyridine-1-carboxylate with various reagents, highlighting the chemical transformations and reactions that this compound can undergo (Moskalenko, A. I., & Boev, V., 2014).
Visible-Light Catalysis in Synthesis : Jiang et al. (2017) explored the use of visible-light catalysis in the domino oxidative 1,3-dipolar cycloaddition reaction of tert-butyl 2-(3,4-dihydroisoquinolin-2-yl)acetate, demonstrating the potential of this compound in light-catalyzed synthetic processes (Jiang, Yanhong, et al., 2017).
Crystal Structure Analysis : Studies on the crystal structure of related compounds, such as the work by Akkurt et al. (2010) on 3′-(4-methoxyphenyl)-2-phenyl-4′-(4-ethoxyphenyl)-1,2-dihydro-4H,4′H-spiro[isoquinoline-3,5′-isoxazol]-4-one, offer insights into the structural aspects of similar spiro compounds (Akkurt, M., et al., 2010).
Spirocyclic Oxindole Analogue Synthesis : Teng et al. (2006) described a synthesis approach for spirocyclic oxindole analogues using tert-butoxycarbonyl-protected intermediates, highlighting the relevance of tert-butyl compounds in the synthesis of complex molecules (Teng, Dawei, et al., 2006).
Properties
IUPAC Name |
tert-butyl spiro[2,3-dihydro-1H-isoquinoline-4,4'-piperidine]-1'-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2.ClH/c1-17(2,3)22-16(21)20-10-8-18(9-11-20)13-19-12-14-6-4-5-7-15(14)18;/h4-7,19H,8-13H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
METJFARVWZURFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CNCC3=CC=CC=C23.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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